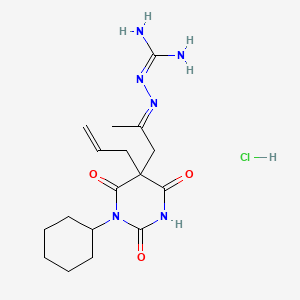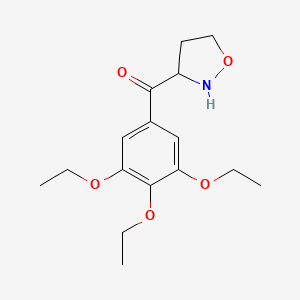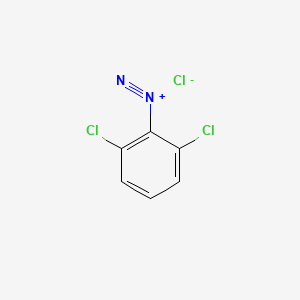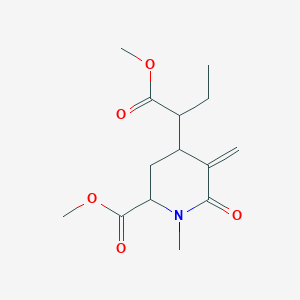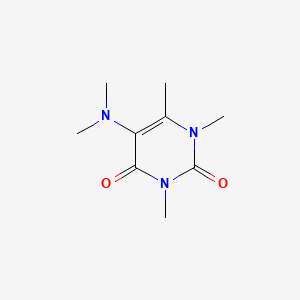
Uracil, 5-(dimethylamino)-1,3,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil, 5-(dimethylamino)-1,3,6-trimethyl- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. The modifications on the uracil ring, such as the addition of dimethylamino and trimethyl groups, can alter its chemical properties and biological activities, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives, including Uracil, 5-(dimethylamino)-1,3,6-trimethyl-, typically involves multi-step organic reactions. One common method is the alkylation of uracil at specific positions. . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of uracil derivatives may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions is critical to minimize by-products and ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Uracil, 5-(dimethylamino)-1,3,6-trimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups on the uracil ring. Common reagents include alkyl halides and amines.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted uracil derivatives with different functional groups.
Scientific Research Applications
Uracil, 5-(dimethylamino)-1,3,6-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in nucleic acid metabolism and its interactions with enzymes involved in DNA and RNA synthesis.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Uracil, 5-(dimethylamino)-1,3,6-trimethyl- involves its interaction with specific molecular targets. For instance, as a thymidylate synthase inhibitor, it binds to the enzyme’s active site, preventing the conversion of deoxyuridylate to thymidylate, a crucial step in DNA synthesis. This inhibition can lead to the disruption of DNA replication and cell division, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known uracil derivative used in cancer treatment. It also inhibits thymidylate synthase but has different pharmacokinetic properties.
6-Methyluracil: Another uracil derivative with applications in medicinal chemistry, known for its anti-inflammatory properties.
2-Thiouracil: Used in the treatment of hyperthyroidism, it acts by inhibiting thyroid hormone synthesis.
Uniqueness
Uracil, 5-(dimethylamino)-1,3,6-trimethyl- is unique due to its specific modifications, which can enhance its binding affinity to certain enzymes and alter its biological activity. These modifications can provide advantages in terms of selectivity and potency compared to other uracil derivatives .
Properties
CAS No. |
38507-32-3 |
|---|---|
Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
5-(dimethylamino)-1,3,6-trimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c1-6-7(10(2)3)8(13)12(5)9(14)11(6)4/h1-5H3 |
InChI Key |
BOARLCNCVBZNNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dichloro-1-methoxybicyclo[4.1.0]heptane](/img/structure/B14666718.png)

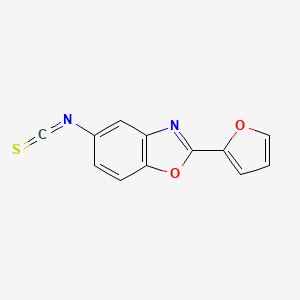
![Dispiro[2.0.2.5]undecane, 8-methylene-](/img/structure/B14666732.png)
